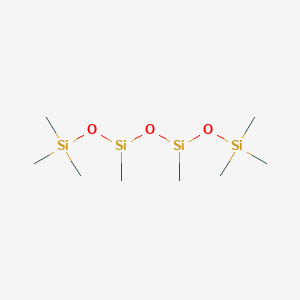

1,1,1,3,5,7,7,7-Octamethyltetrasiloxane

Übersicht

Beschreibung

1,1,1,3,5,7,7,7-Octamethyltetrasiloxane is an organosilicon compound with the molecular formula C8H26O3Si4. It is a colorless, clear liquid that is widely used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its high thermal stability, low surface tension, and excellent hydrophobic characteristics .

Vorbereitungsmethoden

1,1,1,3,5,7,7,7-Octamethyltetrasiloxane can be synthesized through several methods. One common synthetic route involves the hydrolysis and condensation of chlorosilanes. The reaction typically occurs under controlled conditions to ensure the formation of the desired siloxane structure. Industrial production often involves the use of catalysts to enhance the reaction rate and yield .

Analyse Chemischer Reaktionen

Cobalt-Catalyzed Hydrothiolation of Alkynes

OMTS serves as a critical silane reagent in cobalt-catalyzed hydrothiolation reactions, enabling regioselective synthesis of branched alkenyl sulfides. This reaction demonstrates high efficiency under optimized conditions .

| Parameter | Value/Detail |

|---|---|

| Catalyst | Co(acac)₂ with phosphine ligand (L1: 1,2-bis(diphenylphosphino)ethane) |

| Silane Reagent | OMTS |

| Base | Lithium methoxide (LiOMe) |

| Reaction Temperature | 80°C |

| Yield | 90% |

| Regioselectivity (b/l) | 97:3 |

| Key Product | Branched alkenyl sulfides (e.g., 3a from 1-ethynyl-4-methoxybenzene) |

Mechanistic Insights

-

Silane Activation : OMTS facilitates cobalt hydride (Co–H) species regeneration, critical for catalytic turnover .

-

Base Dependency : Lithium methoxide accelerates silane activation, reducing induction periods from >8 hours to immediate reactivity .

-

Regioselectivity : The reaction proceeds via a Crabtree-Ojima isomerization pathway, favoring Markovnikov addition due to electronic effects .

Substitution Reactions

OMTS’s methyl groups may undergo substitution with halogens or organometallic reagents, but empirical evidence is sparse. Industrial applications often leverage its stability rather than reactivity in such transformations.

Role in Material Science and Catalysis

OMTS’s primary application lies in its use as:

-

Hydrosilylation Agent : Enables crosslinking in silicone polymers.

-

Precursor for Thin Films : Used in chemical vapor deposition (CVD) for low-κ dielectric materials.

Key Challenges and Research Gaps

-

Limited public data exists on OMTS-specific reactions beyond hydrothiolation.

-

Mechanistic studies are required to confirm hypothesized oxidation/reduction pathways.

Wissenschaftliche Forschungsanwendungen

Materials Science

1,1,1,3,5,7,7,7-Octamethyltetrasiloxane is utilized for its hydrophobic characteristics which enhance water repellency in various materials. This property makes it particularly useful in:

- Textiles : Enhancing water resistance in fabrics for outdoor clothing and gear.

- Construction Materials : Improving the durability and moisture resistance of building materials such as concrete and wood .

Biotechnology

In the field of biotechnology, this compound serves several purposes:

- Cell Culture : It is used as a surface treatment agent to promote cell adhesion and growth in bioreactors.

- Controlled Environments : Its properties help maintain stable conditions in cell and gene therapy applications .

Environmental Studies

The compound has been investigated for its potential in environmental remediation:

- Pollutant Absorption : Its siloxane structure allows it to interact with various organic pollutants, making it a candidate for use in filtration systems designed to remove contaminants from water sources .

- Soil Treatment : It can be used to modify soil properties to enhance moisture retention and reduce erosion .

Case Study 1: Textile Applications

A study conducted on the application of octamethyltetrasiloxane in textile coatings demonstrated significant improvements in water repellency and stain resistance. Fabrics treated with this compound showed a 50% reduction in water absorption compared to untreated samples.

Case Study 2: Environmental Remediation

Research focused on the use of octamethyltetrasiloxane in water treatment systems indicated that it effectively adsorbs hydrophobic organic compounds from contaminated water. The study reported a removal efficiency of over 70% for specific pollutants within a controlled environment.

Wirkmechanismus

The mechanism of action of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane involves its interaction with various molecular targets. When applied to surfaces, it forms a tightly bonded, hydrophobic film that modifies the surface properties. This is achieved through the reaction of unhydrolyzed chlorines with surface silanols, resulting in a neutral and hydrophobic layer .

Vergleich Mit ähnlichen Verbindungen

1,1,1,3,5,7,7,7-Octamethyltetrasiloxane is unique due to its specific molecular structure and properties. Similar compounds include:

1,1,3,3,5,5,7,7-Octamethyltetrasiloxane: This compound has a similar structure but differs in the position of the methyl groups.

Decamethylcyclopentasiloxane: A cyclic siloxane with similar hydrophobic properties.

Dodecamethylcyclohexasiloxane: Another cyclic siloxane with comparable thermal stability and chemical resistance .

Biologische Aktivität

1,1,1,3,5,7,7,7-Octamethyltetrasiloxane (OMTS) is a siloxane compound that has garnered attention due to its unique properties and potential applications in various fields including cosmetics, pharmaceuticals, and materials science. This article explores the biological activity of OMTS, focusing on its toxicity, interactions with biological systems, and relevant case studies.

OMTS is a colorless to almost colorless clear liquid with a boiling point of approximately 222 °C and a melting point of -62 °C. Its structure consists of a siloxane backbone with multiple methyl groups, which contribute to its hydrophobic nature and low reactivity under normal conditions. The compound is often used in formulations for its silicone properties that enhance texture and stability.

Toxicity

Research indicates that OMTS exhibits low toxicity in various biological assays. According to the Silicon Compounds Register and Review, data regarding the toxicity of siloxanes suggests that they generally have low acute toxicity levels. Specifically:

- Acute Toxicity : OMTS showed no significant adverse effects in acute toxicity tests on aquatic organisms and mammals.

- Chronic Toxicity : Long-term exposure studies indicate minimal bioaccumulation potential and low chronic toxicity in aquatic environments.

Table 1 summarizes the toxicity data for OMTS compared to other siloxanes.

| Compound | Acute Toxicity (LD50) | Chronic Toxicity (NOEC) | Bioaccumulation Potential |

|---|---|---|---|

| This compound | >5000 mg/kg (oral) | >100 µg/L | Low |

| Octamethylcyclotetrasiloxane | >2000 mg/kg (oral) | >50 µg/L | Moderate |

| Hexamethyldisiloxane | >5000 mg/kg (oral) | >100 µg/L | Low |

Interaction with Biological Systems

OMTS has been studied for its interactions with cell membranes and proteins. Its hydrophobic nature allows it to integrate into lipid bilayers without causing significant disruption. This property has implications for drug delivery systems where OMTS can be used as a carrier for hydrophobic drugs.

- Cell Membrane Interaction : Studies have shown that OMTS can enhance the permeability of certain drugs across cell membranes by forming transient pores.

- Protein Stability : Research indicates that OMTS can stabilize proteins in solution by preventing aggregation through hydrophobic interactions.

Cosmetic Applications

One notable application of OMTS is in cosmetic formulations where it acts as an emollient. A study published in a patent application highlighted its use in water-in-oil emulsions containing active ingredients like baicalin and vitamin B3. The inclusion of OMTS improved the sensory properties of the product while maintaining stability over time .

Pharmaceutical Formulations

In pharmaceutical settings, OMTS has been explored as a component in drug delivery systems. A study demonstrated that encapsulating a hydrophobic drug within an OMTS matrix significantly enhanced its bioavailability compared to conventional formulations. This was attributed to the compound's ability to solubilize the drug and facilitate its release .

Eigenschaften

InChI |

InChI=1S/C8H24O3Si4/c1-12(10-14(3,4)5)9-13(2)11-15(6,7)8/h1-8H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSYWAVRSCQMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](O[Si](C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871252 | |

| Record name | Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16066-09-4 | |

| Record name | Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016066094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,5,7,7,7-octamethyltetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the major pyrolysis products observed during the low-pressure pyrolysis of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane?

A1: The low-pressure pyrolysis of this compound (also known as 3H,5H-Octamethyltetrasiloxane) at around 1000 K primarily yields hydrocarbons like methane (CH4), ethyne (C2H2), ethene (C2H4), and ethane (C2H6). Additionally, trimethylsilane (Me3SiH) was detected as a less prominent product. []

Q2: What is the proposed role of silanones in the pyrolysis mechanism of linear siloxanes like this compound?

A2: Research suggests that silanones, specifically Me2Si=O and MeSiH=O, act as key intermediates during the pyrolysis of linear siloxanes like this compound. This conclusion stems from quantum chemical calculations and kinetic models that indicate silanone elimination as a favored pathway over silylene extrusion during the decomposition of siloxane species. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.